molecular formula C13H16N2 B2725627 (2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine CAS No. 2248198-77-6

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine

Cat. No.: B2725627
CAS No.: 2248198-77-6
M. Wt: 200.285
InChI Key: GNYLOMYWABGPQI-SNVBAGLBSA-N
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Description

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.285. The purity is usually 95%.
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Biological Activity

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine, also known as a derivative of isoquinoline, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevance in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol

This compound's isoquinoline core is significant for its interaction with various biological targets, particularly in the central nervous system.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Kappa Opioid Receptor Antagonism : The compound has been studied for its ability to interact with kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation. Antagonists of KOR can potentially provide therapeutic benefits in treating depression and addiction .
  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Isoquinoline derivatives have shown inhibitory effects on sEH, an enzyme involved in lipid metabolism and inflammation. This inhibition can lead to anti-inflammatory effects and potential cardiovascular benefits .
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

Kappa Opioid Receptors

Kappa opioid receptors are G-protein coupled receptors that mediate various physiological responses. The antagonism of KOR by this compound may lead to:

  • Decreased Pain Sensation : By blocking KOR, the compound can reduce the perception of pain.
  • Mood Regulation : KOR antagonists have been linked to antidepressant-like effects in animal models .

Soluble Epoxide Hydrolase Inhibition

The inhibition of sEH by isoquinoline derivatives is significant for:

  • Anti-inflammatory Effects : By inhibiting sEH, these compounds can prevent the breakdown of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties.

Data Table: Biological Activities and Efficacy

Biological ActivityMechanismEfficacy (IC50)Reference
Kappa Opioid Receptor AntagonismInhibition of KOR signalingVaries by study
Soluble Epoxide Hydrolase InhibitionNoncompetitive inhibition of sEH27.3 - 33.4 μM
Neuroprotective EffectsModulation of neuroinflammatory pathwaysNot quantifiedGeneral consensus

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant-Like Effects : In a preclinical study, administration of a KOR antagonist similar to this compound demonstrated significant reductions in immobility in forced swim tests, suggesting potential antidepressant properties .
  • Cardiovascular Benefits : Research into soluble epoxide hydrolase inhibitors has shown promise in cardiovascular health by promoting vasodilation and reducing inflammation .

Properties

IUPAC Name

(2R)-3-isoquinolin-4-yl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(7-14)6-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,8-10H,6-7,14H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYLOMYWABGPQI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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